Jionoside D

Description

from Clerodendron trichotomum; structure in first source

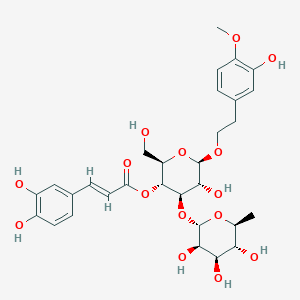

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38O15/c1-14-23(36)24(37)25(38)30(42-14)45-28-26(39)29(41-10-9-16-4-7-20(40-2)19(34)12-16)43-21(13-31)27(28)44-22(35)8-5-15-3-6-17(32)18(33)11-15/h3-8,11-12,14,21,23-34,36-39H,9-10,13H2,1-2H3/b8-5+/t14-,21+,23-,24+,25+,26+,27+,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKQLGHCWJNLUKK-CPPDSBOHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)OC)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)OC)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

638.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Isolation and Purification of Jionoside D

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for isolating and purifying Jionoside D, a phenylethanoid glycoside with noted antioxidant properties, primarily sourced from the roots of Rehmannia glutinosa. The procedures outlined below are compiled from established protocols for similar compounds and represent a robust approach for obtaining high-purity this compound for research and development purposes.

Introduction to this compound

This compound is a natural glycosidic compound that has garnered interest for its potential therapeutic applications, largely attributed to its antioxidant and cytoprotective effects. Structurally, it belongs to the phenylethanoid glycoside family, characterized by a hydroxy- and methoxy-substituted phenylethanol aglycone attached to a disaccharide moiety. Accurate and efficient isolation and purification of this compound are crucial for its pharmacological evaluation and potential drug development.

General Workflow for Isolation and Purification

The overall process for obtaining pure this compound from its natural source, typically the dried roots of Rehmannia glutinosa, involves a multi-step approach. This process begins with the extraction of the crude material, followed by a series of chromatographic purification steps designed to separate this compound from other co-extracted compounds.

Experimental Protocols

The following sections detail the experimental procedures for each stage of the isolation and purification process.

The initial step involves the extraction of this compound and other metabolites from the dried and powdered roots of Rehmannia glutinosa.

Protocol:

-

Maceration: The powdered plant material (1 kg) is macerated with 80% aqueous ethanol (10 L) at room temperature for 24 hours with occasional stirring.

-

Filtration: The mixture is filtered, and the residue is re-extracted twice more under the same conditions.

-

Concentration: The combined filtrates are concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to yield the crude extract.

This step serves as a preliminary purification to enrich the phenylethanoid glycoside fraction and remove highly polar or nonpolar impurities.

Protocol:

-

Sample Preparation: The crude extract is dissolved in deionized water to a suitable concentration.

-

Column Packing and Equilibration: A macroporous adsorption resin column (e.g., AB-8 or D101) is packed and equilibrated with deionized water.

-

Sample Loading: The prepared sample solution is loaded onto the column at a controlled flow rate.

-

Washing: The column is washed with deionized water to remove sugars and other highly polar compounds.

-

Elution: The column is then eluted with a stepwise gradient of aqueous ethanol (e.g., 20%, 40%, 60%, 80%). Fractions are collected and monitored by Thin Layer Chromatography (TTC) or High-Performance Liquid Chromatography (HPLC). Fractions containing this compound are pooled and concentrated.

Further purification is achieved using silica gel column chromatography to separate this compound from other structurally similar glycosides.

Protocol:

-

Sample Preparation: The enriched fraction from the macroporous resin step is dried and adsorbed onto a small amount of silica gel.

-

Column Packing and Equilibration: A silica gel column (200-300 mesh) is packed using a suitable solvent system (e.g., chloroform).

-

Sample Loading: The adsorbed sample is carefully loaded onto the top of the column.

-

Elution: The column is eluted with a gradient of chloroform-methanol. The polarity of the mobile phase is gradually increased to elute compounds of increasing polarity. Fractions are collected and analyzed by TLC or HPLC to identify those containing this compound.

-

Pooling and Concentration: Fractions with a high content of this compound are combined and concentrated.

The final purification step utilizes preparative HPLC to obtain this compound of high purity.

Protocol:

-

Sample Preparation: The partially purified this compound fraction is dissolved in the mobile phase and filtered through a 0.45 µm membrane.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 20 x 250 mm, 10 µm).

-

Mobile Phase: A mixture of acetonitrile and water, often with a small amount of acid (e.g., formic acid) to improve peak shape. The elution can be isocratic or a shallow gradient.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 10-20 mL/min.

-

Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 280 nm or 330 nm).

-

-

Fraction Collection: The peak corresponding to this compound is collected.

-

Solvent Removal: The collected fraction is concentrated under reduced pressure, and the remaining aqueous solution is lyophilized to yield pure this compound.

Data Presentation

The following tables summarize representative quantitative data for the isolation and purification of this compound, based on protocols for similar phenylethanoid glycosides.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C30H38O15 |

| Molecular Weight | 638.6 g/mol |

| Appearance | White or off-white powder |

| Solubility | Soluble in methanol, ethanol, and water; sparingly soluble in less polar organic solvents. |

| CAS Number | 120406-34-0 |

Table 2: Representative Yield and Purity at Each Purification Stage

| Purification Step | Starting Material (g) | Yield (g) | Purity (%) |

| Crude Ethanol Extract | 1000 (dried roots) | 200 | ~1-2% |

| Macroporous Resin Fraction | 200 | 40 | ~10-15% |

| Silica Gel Column Fraction | 40 | 5 | ~60-70% |

| Preparative HPLC Purified this compound | 5 | 0.8 | >98% |

Note: The values presented are illustrative and can vary depending on the quality of the plant material and the specific experimental conditions.

Hypothesized Signaling Pathway of this compound's Antioxidant Activity

This compound is reported to exhibit antioxidant properties. While the precise signaling pathway has not been fully elucidated for this compound itself, many phenylethanoid glycosides exert their cytoprotective effects against oxidative stress through the activation of the Nrf2/HO-1 signaling pathway. The following diagram illustrates this proposed mechanism.

Unveiling the Molecular Architecture of Jionoside D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of Jionoside D, a phenylpropanoid glycoside isolated from the roots of Rehmannia glutinosa var. purpurea. This document details the experimental methodologies employed for its isolation and purification, presents a thorough analysis of the spectroscopic data, and offers a logical workflow for its structural determination. All quantitative data are summarized in structured tables for clarity and comparative analysis.

Isolation and Purification of this compound

The isolation of this compound from the methanolic extract of Rehmannia glutinosa roots was achieved through a multi-step chromatographic process. The detailed protocol is as follows:

Experimental Protocol: Isolation and Purification

-

Extraction: The dried and powdered roots of Rehmannia glutinosa var. purpurea were extracted with methanol (MeOH) at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude methanolic extract.

-

Solvent Partitioning: The crude extract was suspended in water and successively partitioned with n-hexane, chloroform (CHCl₃), and n-butanol (n-BuOH). The n-butanol-soluble fraction, containing the glycosidic compounds, was retained for further purification.

-

Column Chromatography (Silica Gel): The n-BuOH fraction was subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions were collected and monitored by thin-layer chromatography (TLC).

-

Column Chromatography (ODS): Fractions containing this compound were further purified by open column chromatography on octadecylsilane (ODS) with a methanol-water gradient as the mobile phase.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification was achieved by preparative HPLC on an ODS column, using a methanol-water solvent system to yield pure this compound.

Spectroscopic Data and Structural Elucidation

The chemical structure of this compound was elucidated through a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR experiments such as COSY and HMBC).

Mass Spectrometry (MS)

High-resolution mass spectrometry was instrumental in determining the molecular formula of this compound.

Table 1: Mass Spectrometry Data for this compound

| Ionization Mode | Observed m/z | Deduced Molecular Formula | Calculated Mass |

| FAB-MS (Negative) | 637 [M-H]⁻ | C₃₀H₃₈O₁₅ | 638.2211 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provided detailed information about the connectivity and stereochemistry of the constituent moieties of this compound. The assignments were confirmed by 2D NMR experiments.

Table 2: ¹H NMR (400 MHz, CD₃OD) Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Caffeoyl moiety | |||

| 2 | 7.04 | d | 2.0 |

| 5 | 6.77 | d | 8.0 |

| 6 | 6.94 | dd | 8.0, 2.0 |

| 7 | 7.59 | d | 16.0 |

| 8 | 6.27 | d | 16.0 |

| Hydroxytyrosol moiety | |||

| 1' | 6.68 | d | 2.0 |

| 2' | 6.66 | d | 8.0 |

| 4' | 6.57 | dd | 8.0, 2.0 |

| 7' | 2.82 | t | 7.0 |

| 8' | 3.95, 3.71 | m | |

| 3'-OCH₃ | 3.84 | s | |

| Glucose moiety | |||

| 1'' | 4.37 | d | 8.0 |

| 2'' | 4.93 | dd | 9.5, 8.0 |

| 3'' | 3.65 | t | 9.5 |

| 4'' | 3.42 | t | 9.5 |

| 5'' | 3.48 | m | |

| 6''a | 3.88 | dd | 12.0, 2.0 |

| 6''b | 3.69 | dd | 12.0, 5.5 |

| Rhamnose moiety | |||

| 1''' | 5.17 | d | 1.5 |

| 2''' | 3.98 | dd | 3.5, 1.5 |

| 3''' | 3.66 | dd | 9.5, 3.5 |

| 4''' | 3.33 | t | 9.5 |

| 5''' | 3.55 | dq | 9.5, 6.0 |

| 6''' | 1.10 | d | 6.0 |

Table 3: ¹³C NMR (100 MHz, CD₃OD) Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm |

| Caffeoyl moiety | |

| 1 | 127.7 |

| 2 | 115.3 |

| 3 | 146.9 |

| 4 | 149.9 |

| 5 | 116.5 |

| 6 | 123.2 |

| 7 | 147.2 |

| 8 | 115.0 |

| 9 | 168.8 |

| Hydroxytyrosol moiety | |

| 1' | 131.9 |

| 2' | 117.4 |

| 3' | 146.4 |

| 4' | 145.1 |

| 5' | 116.8 |

| 6' | 121.5 |

| 7' | 36.6 |

| 8' | 72.1 |

| 3'-OCH₃ | 56.5 |

| Glucose moiety | |

| 1'' | 104.2 |

| 2'' | 76.1 |

| 3'' | 81.6 |

| 4'' | 71.9 |

| 5'' | 75.0 |

| 6'' | 62.9 |

| Rhamnose moiety | |

| 1''' | 103.1 |

| 2''' | 72.5 |

| 3''' | 72.3 |

| 4''' | 74.0 |

| 5''' | 70.4 |

| 6''' | 18.0 |

Logical Workflow for Structure Elucidation

The structural elucidation of this compound followed a systematic workflow, integrating the data from various spectroscopic techniques.

Caption: Workflow for the isolation and structural elucidation of this compound.

Conclusion

The structure of this compound was unequivocally determined through the comprehensive analysis of spectroscopic data. The compound is a phenylpropanoid glycoside consisting of a caffeoyl group, a hydroxytyrosol aglycone, a glucose unit, and a rhamnose unit. The detailed experimental protocols and tabulated spectroscopic data provided in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, phytochemistry, and drug discovery.

Jionoside D: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jionoside D is a phenylpropanoid glycoside that has been isolated from several plant species, including Rehmannia glutinosa and Clerodendron trichotomum.[1][2][3] This natural compound has garnered significant interest within the scientific community due to its notable antioxidant and cytoprotective properties.[2] Structurally, it is characterized by a central glycosidic core linked to a hydroxycinnamic acid ester and a phenethyl alcohol moiety. This guide provides a comprehensive overview of the physical, chemical, and biological characteristics of this compound, with a focus on its mechanism of action and relevant experimental protocols.

Physical and Chemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₀H₃₈O₁₅ | [1][3][4] |

| Molecular Weight | 638.61 g/mol | [1][3][5] |

| CAS Number | 120406-34-0 | [1][3][4][5] |

| IUPAC Name | [(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | [1] |

| Appearance | Powder | [3][4] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [3] |

| Storage | -20°C | [5] |

Biological Activities and Mechanism of Action

This compound exhibits significant antioxidant and anti-apoptotic activities.[2] Its primary mechanism of action involves the scavenging of intracellular reactive oxygen species (ROS) and the enhancement of the endogenous antioxidant defense system.

Antioxidant Effects

This compound has been shown to be a potent scavenger of free radicals, including the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical.[2] Furthermore, it upregulates the activity of key antioxidant enzymes, namely superoxide dismutase (SOD) and catalase (CAT).[2] This dual action of direct ROS scavenging and enhancement of cellular antioxidant capacity contributes to its protective effects against oxidative stress-induced cell damage.

Anti-apoptotic Effects

Studies have demonstrated that this compound can protect cells from apoptosis induced by oxidative stressors like hydrogen peroxide (H₂O₂).[2] This protective effect is associated with a reduction in the number of apoptotic cells and the formation of apoptotic bodies.[2] The anti-apoptotic mechanism of this compound is believed to be linked to its ability to modulate key signaling pathways involved in programmed cell death.

Signaling Pathways Modulated by this compound

The cytoprotective effects of this compound are mediated through its interaction with critical intracellular signaling pathways.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes, including those encoding for SOD and CAT. While direct studies on this compound's effect on Nrf2 are still emerging, its ability to increase SOD and catalase activity strongly suggests a modulatory role in the Nrf2/ARE pathway.

Intrinsic Apoptosis Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax promote the release of cytochrome c from the mitochondria, which in turn activates caspases, the executioners of apoptosis. Anti-apoptotic proteins like Bcl-2 inhibit this process. The ratio of Bax to Bcl-2 is a critical determinant of cell fate. This compound's anti-apoptotic effects likely involve the modulation of this ratio to favor cell survival.

Experimental Protocols

Isolation and Purification of this compound

The following is a representative workflow for the isolation and purification of this compound from plant material, such as the stems of Clerodendron trichotomum.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This protocol is used to quantify apoptosis in cells treated with this compound.[6][7][8][9]

-

Cell Culture and Treatment:

-

Seed cells in a suitable culture plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and/or an apoptosis-inducing agent (e.g., H₂O₂) for the desired time period. Include untreated and vehicle-treated controls.

-

-

Cell Harvesting:

-

For adherent cells, gently detach them using trypsin-EDTA.

-

For suspension cells, collect them directly.

-

Centrifuge the cell suspension and discard the supernatant.

-

-

Cell Washing:

-

Wash the cells once with cold phosphate-buffered saline (PBS).

-

Centrifuge and discard the supernatant.

-

-

Staining:

-

Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells at room temperature in the dark for 15-20 minutes.

-

-

Flow Cytometry Analysis:

-

Add 1X Annexin V binding buffer to each sample.

-

Analyze the samples by flow cytometry, measuring the fluorescence emission of FITC (for Annexin V) and PI.

-

The cell populations will be distinguished as follows:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

Conclusion

This compound is a promising natural compound with significant antioxidant and anti-apoptotic properties. Its ability to modulate key signaling pathways, such as the Nrf2/ARE and intrinsic apoptosis pathways, makes it a valuable candidate for further investigation in the context of diseases associated with oxidative stress and excessive cell death. The experimental protocols outlined in this guide provide a framework for researchers to further explore the therapeutic potential of this compound.

References

- 1. This compound | C30H38O15 | CID 9895632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Antioxidant activity of this compound from Clerodendron trichotomum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound (Cistanoside C) | CAS:120406-34-0 | Manufacturer ChemFaces [chemfaces.com]

- 4. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]

- 5. biorbyt.com [biorbyt.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. bosterbio.com [bosterbio.com]

- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

The Putative Biosynthesis of Jionoside D: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the putative biosynthetic pathway of Jionoside D, a phenylethanoid glycoside found in plants such as Rehmannia glutinosa.[1] Due to the limited direct research on the this compound biosynthetic pathway, this guide presents a hypothesized pathway based on the established biosynthesis of structurally related phenylethanoid glycosides, such as acteoside (verbascoside), and general phenylpropanoid metabolism.[2][3][4][5]

Introduction to this compound

This compound is a member of the phenylethanoid glycosides (PhGs), a class of water-soluble phenolic compounds widely distributed in the plant kingdom.[6][7] These compounds are characterized by a phenethyl alcohol moiety (a C6-C2 unit) attached to a β-glucopyranose.[2][6] The core structure is often further decorated with various aromatic acids and sugars.[2][6] this compound, found in species like Rehmannia glutinosa and Pithecoctenium crucigerum, is noted for its antioxidant properties.[8] Its complex structure, comprising a hydroxytyrosol aglycone, a caffeoyl moiety, and both glucose and rhamnose sugar units, suggests a sophisticated biosynthetic origin.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to be a multi-step process originating from the primary metabolites L-phenylalanine and L-tyrosine. The pathway can be conceptually divided into three main stages:

-

Formation of the Caffeoyl Moiety via the Phenylpropanoid Pathway.

-

Formation of the Hydroxytyrosol Aglycone.

-

Stepwise Glycosylation and Acylation to assemble the final this compound molecule.

Stage 1: Biosynthesis of the Caffeoyl Moiety

The formation of the caffeoyl moiety begins with L-phenylalanine and proceeds through the general phenylpropanoid pathway. This pathway is a central route in plant secondary metabolism, providing precursors for a wide range of compounds including flavonoids and lignin.[9][10]

The key enzymatic steps are:

-

Deamination of Phenylalanine: Phenylalanine Ammonia-Lyase (PAL) catalyzes the deamination of L-phenylalanine to produce trans-cinnamic acid.[9][11]

-

Hydroxylation: Cinnamate 4-hydroxylase (C4H), a cytochrome P450 monooxygenase, hydroxylates trans-cinnamic acid to yield p-coumaric acid.[9]

-

Thioesterification: 4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[9][11]

-

Further Hydroxylation: The pathway to the caffeoyl moiety requires an additional hydroxylation. This is thought to proceed via p-coumaroyl shikimate 3'-hydroxylase (C3'H) acting on a shikimate or quinate ester of p-coumarate, or potentially through direct hydroxylation of p-coumaroyl-CoA or p-coumaric acid by a specific hydroxylase, to ultimately yield caffeoyl-CoA.

Stage 2: Biosynthesis of the Hydroxytyrosol Aglycone

The hydroxytyrosol portion of this compound is derived from L-tyrosine. Two primary pathways for hydroxytyrosol biosynthesis have been proposed in plants like the olive tree.[12][13]

-

Pathway A (via L-DOPA): Tyrosine is first hydroxylated to L-DOPA by a polyphenol oxidase (PPO). L-DOPA is then decarboxylated by a DOPA decarboxylase (DDC) to form dopamine. Subsequent oxidation by a copper amine oxidase (CuAO) and reduction by an aldehyde dehydrogenase (ALDH) yields hydroxytyrosol.[12][13]

-

Pathway B (via Tyramine): Tyrosine is decarboxylated by tyrosine decarboxylase (TDC) to tyramine. Tyramine is then oxidized by CuAO and reduced by ALDH to form tyrosol. A final hydroxylation step, catalyzed by a PPO, converts tyrosol to hydroxytyrosol.[13]

Stage 3: Assembly of this compound

The final assembly of this compound involves a series of glycosylation and acylation steps, likely catalyzed by specific UDP-glycosyltransferases (UGTs) and a BAHD acyltransferase. The proposed sequence, based on the biosynthesis of related PhGs, is as follows:

-

First Glycosylation: Hydroxytyrosol is glycosylated with UDP-glucose by a UGT to form hydroxytyrosol 8-O-β-D-glucoside.

-

Acylation: The glucose moiety is then acylated at the C4' position with caffeoyl-CoA. This reaction is likely catalyzed by a hydroxycinnamoyl-CoA:salidroside hydroxycinnamoyltransferase (SHCT)-like enzyme.[14]

-

Second Glycosylation (Rhamnosylation): Finally, a rhamnose unit is attached to the C6' position of the glucose moiety by a specific rhamnosyltransferase, completing the synthesis of this compound.

Quantitative Data from Related Pathways

Direct quantitative data for the biosynthesis of this compound is not currently available in the literature. However, data from studies on related phenylpropanoid and phenylethanoid glycoside pathways can provide valuable context for researchers.

Table 1: Michaelis-Menten Constants (Km) of 4-Coumarate:CoA Ligase (4CL) from various plant sources for relevant substrates.

| Plant Source | Substrate | Km (µM) | Reference |

| Morus alba | p-Coumaric acid | 10.49 | [15] |

| Morus alba | Caffeic acid | 20.17 | [15] |

| Morus alba | Ferulic acid | 32.74 | [15] |

| Populus trichocarpa x P. deltoides | p-Coumaric acid | 16 | [16] |

| Populus trichocarpa x P. deltoides | Caffeic acid | 28 | [16] |

| Populus trichocarpa x P. deltoides | Ferulic acid | 32 | [16] |

Table 2: Content of selected phenylethanoid glycosides in Rehmannia glutinosa.

| Compound | Plant Part | Content (mg/g dry weight) | Reference |

| Acteoside | Leaves | 1.34 - 21.16 | [17] |

| Catalpol | Leaves | 3.81 - 24.51 | [17] |

| Ajugol | Leaves | 0.55 - 10.23 | [17] |

| Verbascoside | Unprocessed Roots (in vitro) | ~0.25 | [18] |

| Verbascoside | Unprocessed Roots (commercial) | ~0.20 | [18] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway. These protocols are adapted from published research on phenylpropanoid and phenylethanoid glycoside biosynthesis.[16][19][20][21]

General Experimental Workflow

Protocol for 4-Coumarate:CoA Ligase (4CL) Enzyme Assay

This spectrophotometric assay measures the formation of hydroxycinnamoyl-CoA esters.

Materials:

-

Tris-HCl buffer (100 mM, pH 8.0)

-

MgCl₂ (5 mM)

-

ATP (5 mM)

-

Coenzyme A (CoA) (0.3 mM)

-

Substrate (p-coumaric acid, caffeic acid, etc.) (0.3 mM)

-

Purified recombinant 4CL protein or desalted total protein extract

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 50 mM NaH₂PO₄, 300 mM NaCl, 5 mM ATP, 5 mM MgCl₂, and 3 µg of purified recombinant 4CL protein in a final volume of 200 µl.[20]

-

Add 0.3 mM of the desired substrate (e.g., p-coumaric acid).

-

Initiate the reaction by adding 0.3 mM CoA.

-

Immediately monitor the increase in absorbance at the specific wavelength for the expected CoA ester product. The formation of CoA esters can be followed spectrophotometrically at the following wavelengths:

-

Record the absorbance continuously for 10-15 minutes.

-

Calculate enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the product.

Protocol for HPLC Analysis of Phenylethanoid Glycosides

This method is suitable for the separation and quantification of this compound and related compounds from plant extracts.

Materials:

-

HPLC system with a UV-Vis or DAD detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: 0.1% aqueous acetic acid or formic acid

-

Mobile Phase B: Methanol or Acetonitrile

-

Plant extract (dissolved in mobile phase)

-

Reference standards (e.g., this compound, acteoside)

Procedure:

-

Prepare the mobile phases and degas them.

-

Equilibrate the C18 column with the initial mobile phase composition.

-

Set the column temperature (e.g., 25-30 °C) and flow rate (e.g., 0.8-1.0 mL/min).

-

Set the detector wavelength (e.g., 330 nm for phenylethanoid glycosides).

-

Inject a filtered sample of the plant extract (e.g., 10 µL).

-

Run a gradient elution program. A typical gradient might be:

-

0-10 min: 10-30% B

-

10-25 min: 30-50% B

-

25-40 min: 50-70% B

-

40-45 min: 70-10% B

-

45-50 min: Hold at 10% B for re-equilibration.[15]

-

-

Identify peaks by comparing retention times with those of authentic standards.

-

Quantify the compounds by creating a calibration curve using the reference standards.

Conclusion and Future Directions

The biosynthesis of this compound is a complex process that likely draws upon several well-established pathways in plant secondary metabolism. This guide provides a robust, evidence-based putative pathway that can serve as a foundational hypothesis for future research. Key areas for further investigation include:

-

Identification and Functional Characterization of Genes: Transcriptome and genome analysis of Rehmannia glutinosa could reveal candidate genes for the specific UGTs, acyltransferases, and hydroxylases involved in this compound biosynthesis.

-

Metabolic Engineering: The elucidation of the complete pathway will open avenues for the metabolic engineering of microorganisms or model plants for the sustainable production of this compound.

-

Regulatory Mechanisms: Understanding how the expression of biosynthetic genes is regulated in response to developmental and environmental cues will be crucial for optimizing production.

By leveraging the methodologies and hypothetical framework presented here, researchers can systematically unravel the intricate biosynthesis of this important plant-derived compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Distribution, biosynthesis, and synthetic biology of phenylethanoid glycosides in the order Lamiales - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Distribution, biosynthesis, and synthetic biology of phenylethanoid glycosides in the order Lamiales [jstage.jst.go.jp]

- 4. Distribution, biosynthesis, and synthetic biology of phenylethanoid glycosides in the order Lamiales - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Distribution, biosynthesis, and synthetic biology of phenylethanoid glycosides in the order Lamiales | Semantic Scholar [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Phenylethanoid - Wikipedia [en.wikipedia.org]

- 9. Structure and function of enzymes involved in the biosynthesis of phenylpropanoids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Phenylpropanoids metabolism - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Complete biosynthesis of the phenylethanoid glycoside verbascoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Characterization and Functional Analysis of 4-Coumarate:CoA Ligase Genes in Mulberry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 4-Coumarate:Coenzyme A Ligase in Hybrid Poplar : Properties of Native Enzymes, cDNA Cloning, and Analysis of Recombinant Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Investigation of dynamic accumulation and regularity of nine glycosides and saccharides in Rehmannia glutinosa by rapid quantitative analysis technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Evaluation of Marker Compounds and Biological Activity of In Vitro Regenerated and Commercial Rehmannia glutinosa (Gaertn.) DC. Roots Subjected to Steam Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. Frontiers | Cloning, Functional Characterization and Site-Directed Mutagenesis of 4-Coumarate: Coenzyme A Ligase (4CL) Involved in Coumarin Biosynthesis in Peucedanum praeruptorum Dunn [frontiersin.org]

- 21. Functional analysis of 4-coumarate: CoA ligase from Dryopteris fragrans in transgenic tobacco enhances lignin and flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

Jionoside D: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jionoside D, a phenylethanoid glycoside, has garnered interest within the scientific community for its notable antioxidant properties. This technical guide provides a comprehensive overview of the discovery, history, and chemical characteristics of this compound. It details the experimental protocols for its isolation and purification, as well as the methodologies for assessing its biological activities, with a focus on its antioxidant and cytoprotective effects. All quantitative data from cited studies are summarized in structured tables for comparative analysis. Furthermore, this guide includes graphical representations of experimental workflows and signaling pathways to facilitate a deeper understanding of the methodologies and mechanisms of action.

Introduction

This compound is a naturally occurring hydroxycinnamic acid ester, classified as a phenylethanoid glycoside.[1] Its chemical structure consists of a central glucose moiety with a phenylethanol group, a rhamnose unit, and a caffeoyl group attached. First identified in the late 1980s, this compound has since been isolated from several plant species and has been the subject of research into its potential therapeutic applications, primarily centered on its antioxidant capabilities. This document aims to serve as a detailed resource for researchers and professionals in the field of drug discovery and development by consolidating the available scientific information on this compound.

Discovery and History

This compound was first discovered and isolated from the roots of Rehmannia glutinosa var. purpurea by a team of Japanese scientists led by H. Sasaki in 1989.[2] In their work published in Phytochemistry, they reported the isolation and structure elucidation of five new hydroxycinnamic acid esters of phenethylalcohol glycosides, one of which was named this compound.[2] This initial discovery laid the groundwork for future investigations into the chemical and biological properties of this compound.

Subsequent to its initial discovery, this compound has been identified in other plant species, including Clerodendron trichotomum (Verbenaceae).[3] Research on this compound isolated from this source has been pivotal in characterizing its antioxidant and cytoprotective effects.[3]

Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C30H38O15 | [4] |

| Molecular Weight | 638.6 g/mol | [4] |

| IUPAC Name | [(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | [4] |

| Class | Phenylethanoid Glycoside | [3] |

Experimental Protocols

Isolation and Purification of this compound from Clerodendron trichotomum

The following protocol is based on the methodology described by Lee et al. (2005) for the isolation of this compound from the stems of Clerodendron trichotomum.[3]

4.1.1. Extraction

-

Air-dried and powdered stems of C. trichotomum (3 kg) are extracted three times with methanol (MeOH) at room temperature.

-

The combined methanolic extracts are concentrated under reduced pressure to yield a crude extract.

-

The crude extract is suspended in water and partitioned successively with n-hexane, chloroform (CHCl3), ethyl acetate (EtOAc), and n-butanol (n-BuOH).

4.1.2. Chromatographic Separation

-

The EtOAc-soluble fraction is subjected to silica gel column chromatography.

-

The column is eluted with a step-wise gradient of CHCl3-MeOH (from 30:1 to 1:1, v/v) to yield several fractions.

-

Fractions showing similar profiles on thin-layer chromatography (TLC) are pooled.

-

The this compound-containing fractions are further purified by repeated silica gel column chromatography using a CHCl3-MeOH-H2O (10:3:1, v/v/v) solvent system.

-

Final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Isolation and Purification Workflow for this compound.

Antioxidant Activity Assays

The antioxidant properties of this compound have been evaluated using various in vitro assays.[3]

4.2.1. DPPH Radical Scavenging Activity

-

A solution of 1,1-diphenyl-2-picrylhydrazyl (DPPH) in methanol (1.5 x 10^-4 M) is prepared.

-

Different concentrations of this compound are added to the DPPH solution.

-

The mixture is incubated at room temperature for 30 minutes in the dark.

-

The absorbance is measured at 517 nm using a spectrophotometer.

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

4.2.2. Lipid Peroxidation Inhibitory Activity

-

A rat brain homogenate is used as a source of polyunsaturated fatty acids.

-

Lipid peroxidation is induced by the addition of 10 µM FeSO4 and 100 µM L-ascorbic acid.

-

This compound at various concentrations is pre-incubated with the brain homogenate before the addition of the pro-oxidants.

-

The reaction is stopped by the addition of trichloroacetic acid (TCA) and thiobarbituric acid (TBA).

-

The mixture is heated, and the formation of thiobarbituric acid reactive substances (TBARS) is measured by absorbance at 532 nm.

-

The percentage of inhibition is calculated.

Cytoprotective Effect against Oxidative Stress

The ability of this compound to protect cells from oxidative damage has been demonstrated in Chinese hamster lung fibroblast (V79-4) cells.[3]

4.3.1. Cell Culture and H2O2-induced Cytotoxicity

-

V79-4 cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

-

Cells are seeded in 96-well plates and allowed to attach.

-

Cells are pre-treated with various concentrations of this compound for a specified period.

-

Subsequently, cells are exposed to hydrogen peroxide (H2O2) to induce oxidative stress.

-

Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

4.3.2. Determination of Apoptosis

-

V79-4 cells are treated as described in the cytotoxicity assay.

-

Apoptosis is evaluated by flow cytometry after staining with Annexin V-FITC and propidium iodide (PI).

-

The percentage of apoptotic cells (Annexin V-positive, PI-negative) is quantified.

-

Nuclear morphology is observed by staining with Hoechst 33342 to identify apoptotic bodies.

Experimental Workflow for Assessing Cytoprotective Effects.

Measurement of Antioxidant Enzyme Activities

This compound has been shown to enhance the activity of endogenous antioxidant enzymes.[3]

-

V79-4 cells are treated with this compound and/or H2O2.

-

Cell lysates are prepared.

-

Superoxide Dismutase (SOD) Activity: Assayed by measuring the inhibition of the reduction of cytochrome c by the xanthine/xanthine oxidase system.

-

Catalase (CAT) Activity: Determined by monitoring the decomposition of H2O2 at 240 nm.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of this compound as reported in the literature.

Table 1: Antioxidant Activities of this compound

| Assay | IC50 Value (µg/mL) | Reference |

| DPPH Radical Scavenging | 10.2 ± 0.8 | [3] |

| Lipid Peroxidation Inhibition | 15.4 ± 1.2 | [3] |

Table 2: Cytoprotective Effect of this compound on H2O2-treated V79-4 Cells

| This compound Concentration (µg/mL) | Cell Viability (%) | Reference |

| Control (no H2O2) | 100 | [3] |

| H2O2 (1 mM) | 48.3 ± 3.5 | [3] |

| 1 + H2O2 | 62.1 ± 4.1 | [3] |

| 5 + H2O2 | 75.8 ± 5.2 | [3] |

| 10 + H2O2 | 88.6 ± 6.3 | [3] |

Mechanism of Action: Antioxidant and Cytoprotective Pathways

This compound exerts its antioxidant effects through multiple mechanisms. It can directly scavenge free radicals, such as the DPPH radical and intracellular reactive oxygen species (ROS).[3] Additionally, it inhibits lipid peroxidation, a key process in cellular damage induced by oxidative stress.[3]

Furthermore, this compound demonstrates a cytoprotective role by enhancing the endogenous antioxidant defense system. It has been shown to increase the activities of key antioxidant enzymes, namely superoxide dismutase (SOD) and catalase (CAT).[3] SOD catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide, while CAT facilitates the decomposition of hydrogen peroxide into water and oxygen. By bolstering these enzymatic defenses, this compound helps to mitigate the damaging effects of oxidative stress and reduce apoptosis in cells exposed to insults like H2O2.[3]

Antioxidant and Cytoprotective Mechanisms of this compound.

Conclusion

This compound is a phenylethanoid glycoside with well-documented antioxidant and cytoprotective properties. This guide has provided a detailed overview of its discovery, chemical characteristics, and the experimental methodologies used to evaluate its biological activities. The quantitative data presented in a structured format, along with graphical representations of workflows and mechanisms, offer a valuable resource for researchers and professionals. Further investigation into the in vivo efficacy and safety of this compound is warranted to explore its full therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Identification of Bioactive Compounds from the Roots of Rehmannia glutinosa and Their In Silico and In Vitro AMPK Activation Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Clerodendrum trichotomum Thunb.: a review on phytochemical composition and pharmacological activities [frontiersin.org]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jionoside D, a phenylethanoid glycoside, has garnered significant interest within the scientific community for its potential therapeutic properties, primarily attributed to its antioxidant activity. This technical guide provides a comprehensive overview of this compound, including its synonyms, structurally related compounds, and its role in cellular signaling pathways. Detailed experimental protocols for key assays and workflows are presented to facilitate further research and development.

Introduction

This compound is a naturally occurring compound that has been isolated from several medicinal plants, including Rehmannia glutinosa and Cistanche species.[1] It belongs to the class of phenylethanoid glycosides, which are characterized by a hydroxy- and methoxy-substituted phenylethyl moiety glycosidically linked to a sugar unit, which is often further esterified with a hydroxycinnamic acid derivative. The antioxidant properties of this compound and its related compounds make them promising candidates for the development of novel therapeutic agents against oxidative stress-related diseases.

This compound: Synonyms and Chemical Identity

To ensure clarity and facilitate cross-referencing in research, it is essential to be aware of the various synonyms and identifiers for this compound.

Table 1: Synonyms and Chemical Identifiers for this compound

| Identifier Type | Identifier |

| Systematic Name | [(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate[1] |

| Common Synonym | Cistanoside C |

| CAS Number | 120406-34-0[1] |

| PubChem CID | 9895632[1] |

| Molecular Formula | C₃₀H₃₈O₁₅[1] |

| Molecular Weight | 638.6 g/mol [1] |

Related Phenylethanoid Glycosides

This compound is part of a larger family of structurally similar phenylethanoid glycosides. These compounds often co-occur in the same plant species and share similar biological activities. Understanding the spectrum of these related compounds is crucial for structure-activity relationship (SAR) studies and for the quality control of herbal extracts.

Table 2: Structures and Names of Phenylethanoid Glycosides Structurally Related to this compound

| Compound Name | Core Structure Modifications |

| Acteoside (Verbascoside) | Rhamnose attached at the 3-position of the glucose and caffeic acid at the 4-position. |

| Isoacteoside | Rhamnose attached at the 3-position of the glucose and caffeic acid at the 6-position. |

| Echinacoside | Contains an additional glucose moiety attached to the caffeoyl group. |

| Cistanoside A | Differs in the glycosidic linkages and substitutions on the phenylethyl moiety. |

| Leucosceptoside A | Variations in the sugar moieties and their linkages. |

| Tubuloside B | Caffeoyl moiety is at the 6'-position of the glucose. |

| 2'-acetylacteoside | An acetyl group is attached at the 2'-position of the rhamnose. |

Quantitative Assessment of Antioxidant Activity

Table 3: Antioxidant Activity of Phenylethanoid Glycosides (IC₅₀ Values)

| Compound | DPPH Radical Scavenging IC₅₀ (µM) | Superoxide Anion Radical Scavenging IC₅₀ (µM) |

| Tubuloside B | 2.99 | 2.34 |

| Echinacoside | 3.29 | 2.74 |

| 2'-acetylacteoside | 3.30 | 2.25 |

| Isoacteoside | Not explicitly stated, but activity is comparable to Acteoside. | 2.88 |

| Acteoside | Not explicitly stated, but activity is comparable to Isoacteoside. | 2.89 |

| Cistanoside A | Weaker activity than caffeic acid. | 3.69 |

Data is sourced from a study on phenylethanoid glycosides from Cistanche deserticola and is presented for comparative purposes.

Signaling Pathway: Nrf2/ARE Activation

This compound and other phenylethanoid glycosides exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular defense mechanisms. A key pathway involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3][4][5] Under conditions of oxidative stress, phenylethanoid glycosides can promote the dissociation of Nrf2 from its inhibitor, Keap1. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their increased expression.[2] This includes enzymes such as Superoxide Dismutase (SOD) and Catalase (CAT), which play a critical role in detoxifying reactive oxygen species (ROS).

Experimental Workflow: Isolation and Analysis

The isolation and quantification of this compound and related phenylethanoid glycosides from plant material typically involve a multi-step process. A common workflow includes extraction, purification using macroporous resin chromatography, and subsequent analysis by High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and rapid method to evaluate the free radical scavenging activity of a compound.

-

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

-

Reagents:

-

DPPH solution (e.g., 0.1 mM in methanol or ethanol).

-

Test compound (this compound or related compounds) dissolved in a suitable solvent (e.g., methanol) at various concentrations.

-

Positive control (e.g., Ascorbic acid or Trolox).

-

Solvent for blank.

-

-

Procedure:

-

Prepare a series of dilutions of the test compound and the positive control.

-

To a microplate well or a cuvette, add a specific volume of the test compound solution (e.g., 100 µL).

-

Add the DPPH solution (e.g., 100 µL) to initiate the reaction.

-

For the blank, use the solvent instead of the test compound.

-

Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

Lipid Peroxidation Inhibition Assay (TBARS Method)

This assay measures the extent of lipid peroxidation by quantifying the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation.

-

Principle: MDA reacts with thiobarbituric acid (TBA) under acidic and high-temperature conditions to form a pink-colored complex (TBA-MDA adduct), which can be measured spectrophotometrically at 532 nm.

-

Reagents:

-

Lipid source (e.g., linoleic acid emulsion, rat liver microsomes).

-

Peroxidation inducer (e.g., FeSO₄/ascorbic acid).

-

Test compound dissolved in a suitable solvent.

-

Trichloroacetic acid (TCA) solution (e.g., 20%).

-

Thiobarbituric acid (TBA) solution (e.g., 0.8%).

-

-

Procedure:

-

Prepare a reaction mixture containing the lipid source, peroxidation inducer, and various concentrations of the test compound.

-

Incubate the mixture at 37°C for a specific duration (e.g., 1 hour) to induce lipid peroxidation.

-

Stop the reaction by adding TCA solution to precipitate proteins.

-

Centrifuge the mixture to collect the supernatant.

-

Add TBA solution to the supernatant and heat in a boiling water bath for a set time (e.g., 15-20 minutes) to allow for color development.

-

Cool the samples and measure the absorbance of the TBA-MDA adduct at 532 nm.

-

Calculate the percentage of inhibition of lipid peroxidation.

-

Determine the IC₅₀ value from the concentration-response curve.

-

Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assays

These assays measure the activity of key antioxidant enzymes that can be upregulated by this compound.

-

SOD Activity Assay (e.g., using WST-1):

-

Principle: This assay utilizes a water-soluble tetrazolium salt (WST-1) that produces a water-soluble formazan dye upon reduction by superoxide anions. The rate of formazan formation is inhibited by SOD.

-

Procedure: A xanthine-xanthine oxidase system is used to generate superoxide anions. The inhibition of the WST-1 reduction by the cell lysate (containing SOD) is measured spectrophotometrically. The amount of SOD that produces 50% inhibition is defined as one unit of SOD activity.

-

-

Catalase Activity Assay:

-

Principle: This assay is based on the decomposition of hydrogen peroxide (H₂O₂) by catalase. The disappearance of H₂O₂ is monitored spectrophotometrically at 240 nm.

-

Procedure: A known concentration of H₂O₂ is added to the cell lysate. The decrease in absorbance at 240 nm over time is measured, and the catalase activity is calculated based on the rate of H₂O₂ decomposition.

-

Conclusion

This compound and its structurally related phenylethanoid glycosides represent a promising class of natural compounds with significant antioxidant potential. Their ability to not only directly scavenge free radicals but also to enhance the endogenous antioxidant defense system through the activation of the Nrf2 signaling pathway makes them attractive candidates for further investigation in the context of oxidative stress-mediated diseases. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the therapeutic applications of these fascinating molecules.

References

- 1. [Analysis of phenylethanoid glycosides in the extract of herba Cistanchis by LC/ESI-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Phenylethanoid Glycosides From Callicarpa kwangtungensis Chun Attenuate TNF-α-Induced Cell Damage by Inhibiting NF-κB Pathway and Enhancing Nrf2 Pathway in A549 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Jionoside D: In Vitro Antioxidant Activity - Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jionoside D, a phenylpropanoid glycoside, has demonstrated notable antioxidant properties in various in vitro studies. Its ability to scavenge free radicals and modulate cellular antioxidant defense mechanisms makes it a compound of interest for further investigation in the development of novel therapeutic agents against oxidative stress-mediated conditions. These application notes provide a summary of the available data on the in vitro antioxidant activity of this compound and detailed protocols for its evaluation.

In Vitro Antioxidant Activities of this compound

This compound exhibits a multifaceted antioxidant profile, engaging in both direct radical scavenging and indirect cellular defense enhancement. Studies have shown its efficacy in several key antioxidant assays.[1]

Direct Radical Scavenging Activity

This compound has been shown to directly scavenge reactive oxygen species (ROS), including the stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical.[1] This activity is a key indicator of its potential to neutralize harmful free radicals in a biological system.

Inhibition of Lipid Peroxidation

The compound has also demonstrated the ability to inhibit lipid peroxidation, a critical process in cellular damage induced by oxidative stress.[1] By preventing the degradation of lipids, this compound helps maintain the integrity of cellular membranes.

Enhancement of Cellular Antioxidant Enzymes

Beyond direct scavenging, this compound has been observed to increase the activities of crucial endogenous antioxidant enzymes, namely superoxide dismutase (SOD) and catalase (CAT).[1] This suggests that this compound can bolster the cell's own defense mechanisms against oxidative damage.

-

Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).

-

Catalase (CAT): This enzyme is responsible for the decomposition of hydrogen peroxide into water and oxygen.

Cytoprotective Effects

The antioxidant activities of this compound translate to protective effects at the cellular level. It has been shown to protect Chinese hamster lung fibroblast (V79-4) cells from hydrogen peroxide (H₂O₂)-induced apoptosis.[1] This cytoprotective effect is attributed to its radical scavenging and enzyme-modulating properties.

Data Summary

| Assay Type | Method | Endpoint | Result for this compound | Positive Control |

| Radical Scavenging | DPPH Radical Scavenging Assay | IC₅₀ (µg/mL) | Data not available | Ascorbic Acid / Trolox |

| ABTS Radical Scavenging Assay | IC₅₀ (µg/mL) | Data not available | Ascorbic Acid / Trolox | |

| Reducing Power | Ferric Reducing Antioxidant Power (FRAP) | FRAP value (µM Fe(II)/mg) | Data not available | Ascorbic Acid / Trolox |

| Enzyme Activity | Superoxide Dismutase (SOD) Activity Assay | % Increase in Activity | Data not available | - |

| Catalase (CAT) Activity Assay | % Increase in Activity | Data not available | - | |

| Lipid Peroxidation | Thiobarbituric Acid Reactive Substances (TBARS) Assay | % Inhibition | Data not available | Quercetin / BHT |

Experimental Protocols

The following are detailed protocols for the key in vitro antioxidant assays relevant to the evaluation of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare serial dilutions of the this compound stock solution to obtain a range of concentrations.

-

Ascorbic acid or Trolox can be used as a positive control and should be prepared in the same manner.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each this compound dilution.

-

For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

-

For the control, add 100 µL of the respective solvent to 100 µL of methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula:

-

Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).

-

Superoxide Dismutase (SOD) Activity Assay

Principle: This assay measures the ability of SOD to inhibit the reduction of a detector molecule (e.g., nitroblue tetrazolium - NBT, or WST-1) by superoxide radicals generated by a xanthine/xanthine oxidase system. The inhibition of the colorimetric reaction is proportional to the SOD activity.

Protocol:

-

Sample Preparation:

-

Prepare cell or tissue lysates according to standard protocols. The protein concentration of the lysates should be determined using a suitable method (e.g., Bradford assay).

-

If testing the direct effect of this compound on a purified SOD enzyme or a system with a constant source of SOD, prepare solutions of this compound at various concentrations.

-

-

Assay Procedure (using a commercial kit is recommended for standardized results):

-

Follow the manufacturer's instructions for the specific SOD assay kit being used.

-

Typically, the reaction mixture includes a buffer, xanthine, xanthine oxidase, and a detection reagent (e.g., WST-1).

-

Add the sample (cell lysate or this compound solution) to the reaction mixture.

-

Initiate the reaction by adding xanthine oxidase.

-

Incubate at the recommended temperature for the specified time.

-

Measure the absorbance at the wavelength specified by the kit manufacturer (e.g., 450 nm for WST-1).

-

-

Data Analysis:

-

Calculate the percentage of inhibition of the colorimetric reaction.

-

The SOD activity is often expressed as units of SOD per milligram of protein (U/mg protein). One unit of SOD is typically defined as the amount of enzyme that inhibits the rate of reduction of the detector molecule by 50%.

-

Catalase (CAT) Activity Assay

Principle: This assay measures the rate of decomposition of hydrogen peroxide (H₂O₂) by catalase. The decrease in H₂O₂ concentration is monitored spectrophotometrically at 240 nm.

Protocol:

-

Sample Preparation:

-

Prepare cell or tissue lysates as for the SOD assay and determine the protein concentration.

-

-

Assay Procedure:

-

Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0) and a known concentration of H₂O₂ (e.g., 10 mM).

-

Add a specific amount of the sample lysate to the reaction mixture to initiate the reaction.

-

Immediately measure the decrease in absorbance at 240 nm over a set period (e.g., 1-3 minutes) using a UV-Vis spectrophotometer.

-

-

Data Analysis:

-

The catalase activity is calculated based on the rate of H₂O₂ decomposition, using the molar extinction coefficient of H₂O₂ at 240 nm (43.6 M⁻¹cm⁻¹).

-

The activity is typically expressed as units of catalase per milligram of protein (U/mg protein). One unit of catalase is often defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.

-

Signaling Pathway and Experimental Workflow Diagrams

While direct evidence of this compound's interaction with specific signaling pathways for antioxidant enzyme regulation is still emerging, a plausible mechanism involves the activation of the Nrf2-ARE pathway, a key regulator of cellular antioxidant responses. The following diagrams illustrate a hypothetical workflow for evaluating this compound's antioxidant activity and a potential signaling pathway.

Caption: Experimental workflow for evaluating the in vitro antioxidant activity of this compound.

Caption: Hypothetical Nrf2-ARE signaling pathway activated by this compound.

Conclusion

This compound presents as a promising natural antioxidant with the potential for therapeutic applications. The provided protocols offer a framework for the systematic evaluation of its in vitro antioxidant properties. Further research is warranted to elucidate the precise molecular mechanisms and to obtain comprehensive quantitative data on its antioxidant efficacy. This will be crucial for its future development as a potential agent for preventing or treating diseases associated with oxidative stress.

References

Jionoside D: Application and Protocol for DPPH Radical Scavenging Assay

Introduction

Jionoside D is a phenylethanoid glycoside that has been isolated from various plants, including Clerodendron trichotomum and Rehmannia glutinosa.[1][2] Scientific research has demonstrated that this compound possesses antioxidant properties, notably the ability to scavenge free radicals.[1] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used, simple, and rapid spectrophotometric method to evaluate the antioxidant capacity of compounds like this compound.[3][4][5] This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from deep violet to pale yellow.[5][6][7]

Mechanism of DPPH Radical Scavenging

The antioxidant activity of phenolic compounds, such as this compound, against the DPPH radical primarily occurs through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single-Electron Transfer followed by Proton Transfer (SET-PT).[3][4][6]

-

Hydrogen Atom Transfer (HAT): The antioxidant molecule directly donates a hydrogen atom to the DPPH radical, quenching it and forming the stable DPPH-H molecule.[4]

-

Single-Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first transfers an electron to the DPPH radical, forming the DPPH anion. This is followed by the transfer of a proton from the antioxidant to the anion, resulting in the stable DPPH-H molecule.[4]

References

- 1. Antioxidant activity of this compound from Clerodendron trichotomum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C30H38O15 | CID 9895632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols [mdpi.com]

- 5. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. iomcworld.com [iomcworld.com]

Jionoside D: Application Notes and Protocols for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jionoside D is a phenylethanoid glycoside that has been identified in several medicinal plants, including Rehmannia glutinosa and Clerodendron trichotomum.[1] Emerging research indicates that this compound possesses significant biological activities, primarily attributed to its antioxidant and anti-inflammatory properties. These characteristics make it a compound of interest for investigating potential therapeutic applications in conditions associated with oxidative stress and inflammation, such as neurodegenerative diseases.

This document provides detailed application notes and experimental protocols for the use of this compound in cell culture experiments. Due to the limited availability of studies focusing specifically on this compound, some of the provided protocols and quantitative data are based on closely related and structurally similar phenylethanoid glycosides, such as acteoside (verbascoside) and forsythoside B. Researchers are advised to use this information as a guideline and to perform initial dose-response studies to optimize conditions for their specific cell lines and experimental setups.

Application Notes

This compound's primary mechanism of action appears to be its potent antioxidant activity. It has been shown to scavenge intracellular reactive oxygen species (ROS), inhibit lipid peroxidation, and enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase.[2] Furthermore, phenylethanoid glycosides are known to modulate key signaling pathways involved in cellular stress and inflammation, including the Nuclear factor erythroid 2-related factor 2 (Nrf2) and Nuclear Factor-kappa B (NF-κB) pathways.

Key Applications in Cell Culture:

-

Neuroprotection: Investigating the protective effects of this compound against neurotoxicity induced by oxidative stress (e.g., H₂O₂), excitotoxicity (e.g., glutamate), or neurotoxins (e.g., 6-OHDA) in neuronal cell lines like PC12 and SH-SY5Y.[3][4]

-

Anti-inflammation: Assessing the ability of this compound to reduce the inflammatory response in immune cells, such as RAW 264.7 macrophages, stimulated with lipopolysaccharide (LPS). This includes measuring the inhibition of nitric oxide (NO) production and pro-inflammatory cytokines.

-

Anti-apoptosis: Studying the potential of this compound to prevent or reduce apoptosis triggered by oxidative stress in various cell types.[2]

Quantitative Data Summary

The following tables summarize quantitative data for this compound and related phenylethanoid glycosides from various in vitro studies. This data can serve as a starting point for determining appropriate experimental concentrations.

Table 1: Cytotoxicity of Phenylethanoid Glycosides

| Compound | Cell Line | Assay | Incubation Time | IC₅₀ | Reference |

| Acteoside | MCF-7 | MTT | 72 h | 113.1 µM | [5] |

| Plantamajoside | OVCAR-3 | MTT | 72 h | 138.9 µM | [5] |

| Acteoside | U138-MG | MTT | 72 h | 156.6 µM | [5] |

Table 2: Neuroprotective Effects of Phenylethanoid Glycosides

| Compound | Cell Line | Stressor | Concentration | Effect | Reference |

| Acteoside | PC12 | 250 µM H₂O₂ | 40 µM | Increased cell viability | [4] |

| Salidroside | PC12 | 200 µM H₂O₂ | 0.1, 10 µg/mL | Decreased apoptosis | [3] |

| Acteoside | PC12 | 200 µM H₂O₂ | 0.1, 10 µg/mL | Decreased apoptosis | [3] |

Table 3: Anti-inflammatory Effects of Phenylethanoid Glycosides

| Compound | Cell Line | Assay | IC₅₀ | Reference |

| Fucatoside C | J774.A1 | NO Inhibition | Not specified | Significant inhibition |

| Compound 7 | RAW 264.7 | NO Inhibition | 12.0 ± 0.8 µM | [6] |

| Luteolin (9) | RAW 264.7 | NO Inhibition | 7.6 ± 0.3 µM | [6] |

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways modulated by this compound and other phenylethanoid glycosides.

Experimental Protocols

Note: Always dissolve this compound in a suitable solvent, such as DMSO, at a high concentration to create a stock solution. The final concentration of the solvent in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity. A vehicle control (medium with the same concentration of solvent) should be included in all experiments.

Protocol 1: Assessment of Neuroprotective Effects of this compound against Oxidative Stress in PC12 Cells

This protocol is adapted from studies on phenylethanoid glycosides in PC12 cells.[3][4]

1. Materials:

-

PC12 cell line

-

DMEM high glucose medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin

-

This compound

-

DMSO

-

Hydrogen peroxide (H₂O₂)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

96-well plates

2. Experimental Workflow Diagram:

3. Procedure:

-

Seed PC12 cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound (e.g., 0.1, 1, 10, 50 µM). Include a vehicle control (medium with DMSO).

-

Incubate the cells with this compound for 24 hours.

-

Prepare a fresh solution of H₂O₂ in serum-free medium.

-

Remove the this compound-containing medium and add the H₂O₂ solution (e.g., 250 µM) to the wells (except for the control group, which receives fresh medium).

-

Incubate for 4 hours.

-

Remove the H₂O₂-containing medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Protocol 2: Assessment of Anti-inflammatory Effects of this compound in LPS-stimulated RAW 264.7 Macrophages

This protocol is based on standard methods for assessing anti-inflammatory activity in macrophage cell lines.

1. Materials:

-

RAW 264.7 cell line

-

DMEM high glucose medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin

-

This compound

-

DMSO

-

Lipopolysaccharide (LPS)

-

Griess Reagent System

-

96-well plates

2. Experimental Workflow Diagram:

References

- 1. This compound | C30H38O15 | CID 9895632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Neuroprotective Effects of Four Phenylethanoid Glycosides on H2O2-Induced Apoptosis on PC12 Cells via the Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acteoside and ursolic acid synergistically protects H2O2-induced neurotrosis by regulation of AKT/mTOR signalling: from network pharmacology to experimental validation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxic Effect of Phenylethanoid Glycosides Isolated from Plantago lanceolata L - PMC [pmc.ncbi.nlm.nih.gov]

- 6. japsonline.com [japsonline.com]

Application Notes and Protocols: Protective Effects of Jionoside D Against H2O2-induced Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS), is a key mediator of oxidative stress-induced cellular damage, leading to apoptosis or programmed cell death. This process is implicated in the pathogenesis of various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Jionoside D, a saponin with a structure similar to other neuroprotective compounds like Saikosaponin-D, is investigated for its potential to mitigate H₂O₂-induced apoptosis. These application notes provide a comprehensive overview of the protective mechanisms and detailed protocols for evaluating the efficacy of this compound in a laboratory setting. The data and pathways described are based on studies of structurally and functionally similar saponins, such as Saikosaponin-D (SSD), and serve as a guide for investigating this compound.

Protective Mechanisms of this compound Analogues

Compounds structurally related to this compound have demonstrated significant protective effects against H₂O₂-induced apoptosis through multiple mechanisms:

-

Reduction of Oxidative Stress: These saponins directly scavenge intracellular ROS and enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px). This reduces the overall oxidative burden on the cells.

-

Modulation of Apoptotic Signaling Pathways: They regulate key signaling cascades involved in apoptosis. Notably, they have been shown to inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, which are activated by oxidative stress and promote apoptosis.[1]

-

Regulation of Bcl-2 Family Proteins: this compound analogues can modulate the expression of Bcl-2 family proteins, leading to an increase in the anti-apoptotic protein Bcl-2 and a decrease in the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio helps to maintain mitochondrial integrity.

-

Inhibition of Caspase Activation: By preventing the release of cytochrome c from the mitochondria, these compounds inhibit the activation of the caspase cascade, particularly the cleavage and activation of caspase-9 and the executioner caspase-3.[1][2] This ultimately prevents the dismantling of the cell.

Data Presentation

The following tables summarize the quantitative data from studies on Saikosaponin-D (SSD), a structural analogue of this compound, demonstrating its protective effects against H₂O₂-induced apoptosis in PC12 cells.

Table 1: Effect of Saikosaponin-D on Cell Viability in H₂O₂-treated PC12 Cells

| Treatment | Concentration | Cell Viability (%) |

| Control | - | 100 ± 5.2 |

| H₂O₂ | 200 µM | 52.3 ± 4.1 |

| SSD + H₂O₂ | 1 µM + 200 µM | 65.8 ± 3.9 |

| SSD + H₂O₂ | 10 µM + 200 µM | 78.4 ± 4.5 |

| SSD + H₂O₂ | 20 µM + 200 µM | 89.1 ± 5.0 |

Data are presented as mean ± SD. Cell viability was assessed using the MTT assay.

Table 2: Effect of Saikosaponin-D on Apoptosis Rate in H₂O₂-treated PC12 Cells

| Treatment | Concentration | Apoptosis Rate (%) |

| Control | - | 3.2 ± 0.5 |

| H₂O₂ | 200 µM | 35.7 ± 3.1 |

| SSD + H₂O₂ | 1 µM + 200 µM | 24.6 ± 2.2 |

| SSD + H₂O₂ | 10 µM + 200 µM | 15.1 ± 1.8 |

| SSD + H₂O₂ | 20 µM + 200 µM | 8.9 ± 1.1 |

Data are presented as mean ± SD. Apoptosis was quantified by Annexin V-FITC/PI staining followed by flow cytometry.

Table 3: Effect of Saikosaponin-D on Oxidative Stress Markers in H₂O₂-treated PC12 Cells

| Treatment | Concentration | MDA Level (nmol/mg protein) | SOD Activity (U/mg protein) |

| Control | - | 2.1 ± 0.3 | 125.4 ± 10.2 |

| H₂O₂ | 200 µM | 8.9 ± 0.9 | 62.1 ± 5.8 |

| SSD + H₂O₂ | 10 µM + 200 µM | 4.3 ± 0.5 | 98.7 ± 8.5 |

| SSD + H₂O₂ | 20 µM + 200 µM | 3.0 ± 0.4 | 115.2 ± 9.1 |